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Compound of Interest

Compound Name: 4-(Undecyloxy)benzoic acid

Cat. No.: B100292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Undecyloxy)benzoic acid, a molecule of interest in materials science and liquid crystal
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-
Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental
protocols for these analyses.

Chemical Structure and Properties

e Chemical Name: 4-(Undecyloxy)benzoic acid

Chemical Formula: C1sH2803

Molecular Weight: 292.41 g/mol

CAS Number: 15872-44-3

Chemical Structure:

/|| C=C-O-(CH2)10-CH3\/C

Spectroscopic Data
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The following tables summarize the key spectroscopic data obtained for 4-
(Undecyloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 4-(Undecyloxy)benzoic acid

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
10.5-12.0 br s 1H -COOH
Aromatic CH (ortho to
7.95 d 2H
COOH)
Aromatic CH (ortho to
6.90 d 2H
_O)
4.02 t 2H -O-CHza-
1.78 p 2H -O-CH2-CHa2-
1.45-1.25 m 16H -(CH2)e-
0.88 t 3H -CHs

d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet

Table 2: 13C NMR Spectroscopic Data of 4-(Undecyloxy)benzoic acid
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Chemical Shift (8) ppm Assignment

172.5 -COOH

163.0 Aromatic C-O

132.0 Aromatic CH (ortho to COOH)
122.0 Aromatic C-COOH

1145 Aromatic CH (ortho to -O)
68.5 -O-CH2-

31.9-227 -(CHz2)o-

14.1 -CHs

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data of 4-(Undecyloxy)benzoic acid

Wavenumber (cm~?) Intensity Assignment

2920 - 2850 Strong C-H stretch (aliphatic)

3000 - 3300 Broad O-H stretch (carboxylic acid)
1680 Strong C=0 stretch (carboxylic acid)
1605, 1580 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

1170 Strong C-O stretch (carboxylic acid)
920 Broad O-H bend (out-of-plane, dimer)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-(Undecyloxy)benzoic acid
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miz Relative Intensity (%) Assighment

292 100 [M]* (Molecular ion)
275 45 [M - OHJ*

247 20 [M - COOH]*

137 85 [HO-CeHa-COJ*
121 95 [HO-CeHa4-O]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses. Specific
parameters may vary based on the instrumentation used.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4-(Undecyloxy)benzoic acid was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de). Tetramethylsilane (TMS) was added as an internal standard (0O ppm).

 Instrumentation: *H and **C NMR spectra were recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz.

o Data Acquisition: For *H NMR, a sufficient number of scans were acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans were necessary due to the
lower natural abundance of the 13C isotope.

FTIR Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two or a
similar spectrometer equipped with an ATR accessory.
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o Data Acquisition: The spectrum was collected in the range of 4000-400 cm~* by co-adding
16 scans with a resolution of 4 cm~*. A background spectrum of the clean ATR crystal was
recorded prior to the sample measurement and automatically subtracted from the sample
spectrum.

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile
solvent like methanol or acetonitrile.

¢ Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron
lonization (EIl) source.

o Data Acquisition: The sample was introduced into the ion source, and the resulting ions were
separated by a mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was
recorded.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
(Undecyloxy)benzoic acid.
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Spectroscopic Analysis Workflow for 4-(Undecyloxy)benzoic acid

Sample Preparation
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Caption: Workflow for the spectroscopic characterization of 4-(Undecyloxy)benzoic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Undecyloxy)benzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100292#spectroscopic-data-of-4-undecyloxy-
benzoic-acid-nmr-ftir-mass]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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